molecular formula C17H11F14NO4 B13962893 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide CAS No. 55429-09-9

2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide

Cat. No.: B13962893
CAS No.: 55429-09-9
M. Wt: 559.25 g/mol
InChI Key: WPKKHCWKAUENON-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide typically involves multiple steps. The process begins with the preparation of the heptafluorobutanoyl chloride, which is then reacted with the appropriate amine to form the desired amide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutanoyl chloride
  • 2,2,3,3,4,4,4-Heptafluorobutanamide
  • 2,2,3,3,4,4,4-Heptafluorobutanol

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide is unique due to its specific combination of fluorinated groups and the hydroxy-methoxyphenyl moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

55429-09-9

Molecular Formula

C17H11F14NO4

Molecular Weight

559.25 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C17H11F14NO4/c1-36-9-3-2-7(6-8(9)33)4-5-32(10(34)12(18,19)14(22,23)16(26,27)28)11(35)13(20,21)15(24,25)17(29,30)31/h2-3,6,33H,4-5H2,1H3

InChI Key

WPKKHCWKAUENON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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